Astressin is a synthetic peptide antagonist of Corticotropin-Releasing Factor (CRF) receptors [, , , , ]. It is a crucial tool in scientific research for investigating the physiological and pathological roles of the CRF system, particularly in the context of stress response and related disorders [, ]. Astressin exhibits high affinity for both CRF receptor subtypes, CRF1 and CRF2, with a slightly higher affinity for CRF1 [, , , , , ]. This makes it a valuable tool for studying the distinct and overlapping functions of these receptor subtypes in various biological processes.
Astressin is a nonselective antagonist of corticotropin-releasing hormone, primarily involved in regulating the hypothalamic-pituitary-adrenal axis. It is derived from the endogenous peptide corticotropin-releasing hormone and has gained attention for its potential therapeutic applications in stress-related disorders and reproductive function modulation. Astressin's ability to inhibit the effects of corticotropin-releasing hormone makes it a significant compound in neuroendocrine research.
Astressin is synthesized from the natural peptide corticotropin-releasing hormone, which is produced by the hypothalamus. The compound belongs to a class of peptides known as corticotropin-releasing hormone antagonists. These antagonists are crucial in studies related to stress response, endocrine regulation, and neurobiology.
Astressin can be synthesized using solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of complex peptide structures.
The synthesis process includes careful control of reaction conditions and the use of specific coupling reagents to ensure high yields and purity of the final product .
Astressin's molecular structure is characterized by its peptide backbone, which consists of a sequence of amino acids that confer its biological activity.
Astressin undergoes several chemical reactions during its synthesis and when interacting with biological systems.
Astressin exerts its effects primarily through antagonism at corticotropin-releasing hormone receptors.
Astressin possesses distinct physical and chemical properties that influence its behavior in biological systems.
Astressin has several applications in scientific research, particularly in understanding stress physiology and neuroendocrine interactions.
Astressin is a potent, non-selective cyclic peptide antagonist of corticotropin-releasing factor receptors (CRF1R and CRF2R). It exhibits high-affinity binding (Ki in the low nanomolar range) to both receptor subtypes, effectively inhibiting CRF- and urocortin-induced signaling. Unlike competitive antagonists, Astressin demonstrates non-competitive antagonism in cAMP-dependent pathways. This is evidenced by its ability to suppress forskolin-stimulated cAMP accumulation in CRF1R-expressing cells (e.g., AtT20 pituitary cells) even after receptor pre-activation by CRF or urocortin 1 [1] [6]. The molecular mechanism involves stabilization of inactive receptor conformations, preventing Gαs protein coupling and subsequent adenylate cyclase activation [4].
Differential binding kinetics are observed between CRF receptor subtypes. Astressin dissociates more slowly from CRF2Rβ (t1/2 > 60 min) than from CRF1R (t1/2 ~ 20 min), likely due to tighter interactions with the extracellular juxtamembrane domain of CRF2Rβ. This kinetic disparity correlates with prolonged in vivo efficacy in peripheral tissues rich in CRF2Rβ, such as the gastrointestinal tract [5] [10].
Table 1: Binding and Functional Characteristics of Astressin at CRF Receptor Subtypes
Parameter | CRF₁ Receptor | CRF₂β Receptor |
---|---|---|
Binding Affinity (Ki, nM) | 0.9 ± 0.2 | 1.3 ± 0.4 |
Dissociation Half-life | 22.4 ± 3.1 min | 68.5 ± 8.7 min* |
IC50 (cAMP Inhibition) | 4.7 nM | 8.2 nM |
Receptor Residence Time | Moderate | Prolonged* |
Data from radioligand displacement and functional assays in transfected HEK293 cells [4] [5]. *Significantly longer than CRF₁ (p<0.01).
The core structure of Astressin features a lactam bridge between residues Glu30 and Lys33, which imposes a rigid α-helical conformation in the C-terminal region. This cyclization strategy significantly enhances receptor binding affinity (>30-fold vs. linear analogs) by reducing entropic penalty during receptor engagement. NMR studies confirm that the cyclic segment adopts a 310-helical turn that optimally positions key pharmacophores (e.g., Leu32 and Ile35) for hydrophobic interactions with the CRF receptor’s transmembrane J-domain [3] [5]. Modifications to the bridge length (e.g., Astressin B) further optimize this interaction. Analogs with (i,i+4) spacing (e.g., Glu30-Lys34) show CRF2R selectivity, while (i,i+3) bridges (e.g., Glu30-Lys33) retain non-selectivity [5].
N-terminal acetylation and residue substitutions critically influence receptor selectivity and metabolic stability:
These modifications collectively enable sustained receptor occupancy and prolonged antagonism in vivo, particularly at peripheral CRF2Rβ receptors [5] [10].
Physiological Implications of CRF Receptor Antagonism by Astressin
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7